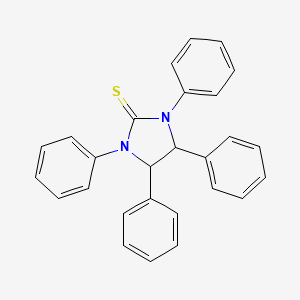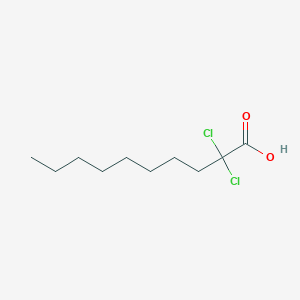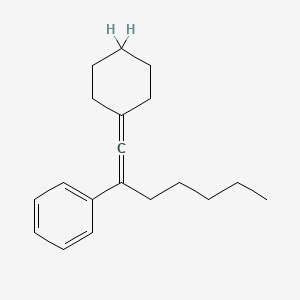
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and ethylheptanoyl groups in its structure suggests potential biological activity and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorobenzene derivative reacts with the imidazolidine-2,4-dione core.
Attachment of the 3-ethylheptanoyl group: This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(3-ethylpentanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylhexanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The length of the ethylheptanoyl chain, in particular, could influence its solubility, reactivity, and interaction with biological targets.
Eigenschaften
| 112523-96-3 | |
Molekularformel |
C18H22Cl2N2O3 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-3-5-6-12(4-2)7-16(23)21-11-17(24)22(18(21)25)15-9-13(19)8-14(20)10-15/h8-10,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
WXTDPTOZWXGMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)




